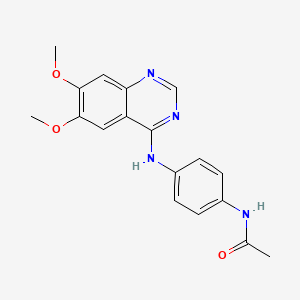![molecular formula C17H26N2O4 B13891340 benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)
benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a benzyl group, a carbamate group, and a tert-butyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. This interaction can modulate various biochemical pathways and has implications for drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog with similar reactivity but lacking the tert-butyl group.
N-tert-Butoxycarbonyl-1,4-diaminobutane: Another carbamate compound with different structural features and applications.
Uniqueness
Benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall chemical behavior .
Propiedades
Fórmula molecular |
C17H26N2O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)23-15(21)19-17(4,5)12-18-14(20)22-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H,18,20)(H,19,21) |
Clave InChI |
FBFDDLXRJZPMJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)
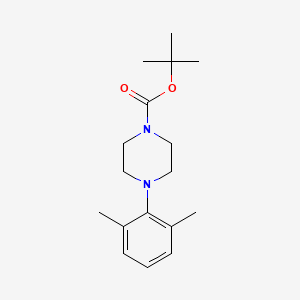
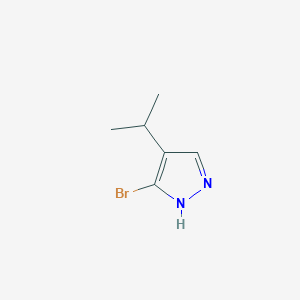
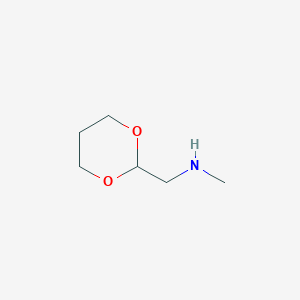
silane](/img/structure/B13891295.png)

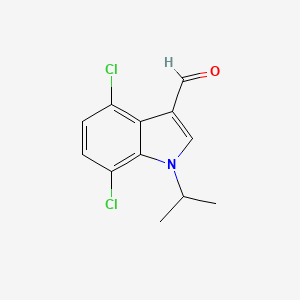
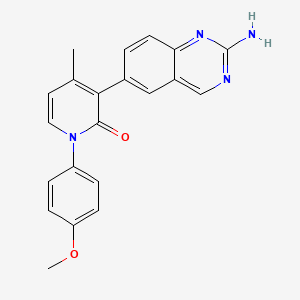
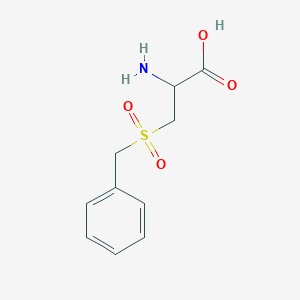
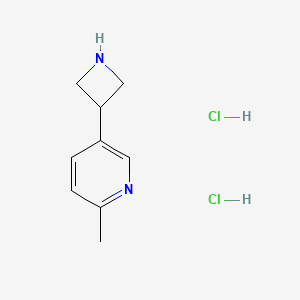
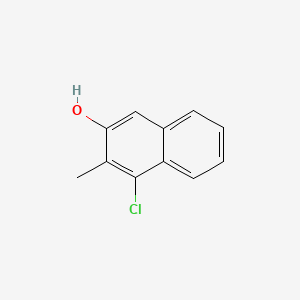
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)
